2-Chloro-4-iodopyridine

Cross-Coupling Site-Selectivity Palladium Catalysis

2-Chloro-4-iodopyridine (CAS 153034-86-7) is a dihalogenated pyridine with a chlorine at the 2-position and iodine at the 4-position, delivering a stark reactivity differential essential for site-selective, sequential functionalization. The C-I bond enables selective Suzuki or Sonogashira coupling, while the intact C-Cl bond permits subsequent SNAr or Buchwald-Hartwig amination. This predictable regioselectivity eliminates statistical product mixtures, making it the definitive building block for convergent kinase inhibitor synthesis, OLED materials, and agrochemical SAR libraries. Procurement of this specific isomer—not a generic 2,4-dichloro analog—is critical for maintaining synthetic fidelity and achieving the desired molecular architecture.

Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
CAS No. 153034-86-7
Cat. No. B015674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodopyridine
CAS153034-86-7
Synonyms4-Iodo-2-chloropyridine; 
Molecular FormulaC5H3ClIN
Molecular Weight239.44 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1I)Cl
InChIInChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H
InChIKeyKJKIPRQNFDUULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-iodopyridine: A Dihalogenated Heteroaromatic Building Block


2-Chloro-4-iodopyridine (CAS: 153034-86-7), with molecular formula C₅H₃ClIN and molecular weight 239.44 g/mol, is a dihalogenated heteroaromatic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an iodine atom at the 4-position . This specific halogen substitution pattern creates a platform with distinctly different reactivities at each halogen site, which is leveraged for sequential, site-selective functionalization in organic synthesis [1]. It typically appears as a white to off-white crystalline solid with a melting point of 42-43 °C (lit.) .

Why 2-Chloro-4-iodopyridine Cannot Be Simply Replaced by Other Halopyridine Analogs


Generic substitution of 2-Chloro-4-iodopyridine with other halopyridine analogs (e.g., 2,4-dichloropyridine or 2-bromo-5-iodopyridine) is not feasible for applications requiring site-specific diversification due to critical differences in regioselectivity and halogen reactivity [1]. The distinct electronic and steric properties of the chloro and iodo substituents, coupled with their specific ring positions, dictate unique and predictable outcomes in sequential cross-coupling reactions . Substituting a 2,4-dichloro analog would fail to provide the stark reactivity differential needed for selective mono-coupling, often leading to statistical mixtures of products. Similarly, changing the substitution pattern (e.g., to 2-chloro-5-iodopyridine) would result in a different molecular geometry and spatial orientation of subsequent substituents, directly impacting the structure-activity relationships (SAR) in drug candidates or material properties . The procurement of this specific isomer is therefore essential for maintaining synthetic fidelity and achieving the desired molecular architecture.

Quantitative Evidence for 2-Chloro-4-iodopyridine Differentiation


Superior Site-Selectivity in Pd-Catalyzed Cross-Coupling vs. 2,4-Dichloropyridine

The core differentiation of 2-Chloro-4-iodopyridine stems from the highly disparate reactivities of its C(sp²)-I and C(sp²)-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for exclusive, selective functionalization at the 4-position (iodine site) while preserving the 2-position (chlorine site) for subsequent modifications [1]. In contrast, the direct analog 2,4-dichloropyridine lacks this pronounced reactivity differential, often requiring challenging conditions for selective mono-functionalization and leading to mixtures of regioisomers [2]. This difference is not a matter of degree but of principle, enabling convergent and divergent synthetic strategies that are impractical with simpler analogs.

Cross-Coupling Site-Selectivity Palladium Catalysis

Validated Utility in Diverse Pd-Catalyzed Cross-Coupling Manifolds

Unlike many specialized building blocks that are optimized for a single reaction type, 2-Chloro-4-iodopyridine has documented and broad utility across several critical Pd-catalyzed cross-coupling manifolds. Vendor literature explicitly confirms its successful application in Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, with selective activation of the iodine substituent being the common and enabling feature . While a direct analog like 2-chloro-5-iodopyridine will also undergo these reactions, its different substitution pattern yields products with a distinct regio-orientation, which is a critical differentiation factor for applications where molecular geometry is paramount. This documented versatility reduces the need for procuring multiple different building blocks for parallel or sequential synthesis campaigns.

Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination

High Purity Grade (≥97% by GC) with Strict Inert Storage Specifications

Procurement from reputable sources like TCI, Sigma-Aldrich, and Thermo Scientific ensures a minimum purity of ≥97.0% to >98.0% as determined by GC . While high purity is common for many research chemicals, the value here is linked to the compound's well-characterized sensitivity profile. Vendor specifications uniformly require storage at refrigerated temperatures (0-10°C) under an inert gas and protection from light, heat, and air . This explicit guidance is critical for ensuring the compound's long-term stability and maintaining its predictable reactivity, which is a direct consequence of its specific halogen substitution pattern. A lower-cost, less rigorously handled generic alternative may degrade, leading to batch-to-batch variability and failed reactions.

Quality Control Stability Handling

Optimal Research and Industrial Scenarios for 2-Chloro-4-iodopyridine


Medicinal Chemistry: Convergent Synthesis of Kinase Inhibitor Scaffolds

In drug discovery, building complex, pyridine-containing scaffolds is common. 2-Chloro-4-iodopyridine is ideally suited for the convergent synthesis of kinase inhibitor cores. The iodine at the 4-position can be selectively coupled with an elaborate boronic acid fragment via a Suzuki reaction. Following this, the intact chlorine at the 2-position can be used in a subsequent SNAr reaction or Buchwald-Hartwig amination to introduce a second diversity element [1]. This approach, enabled by the compound's inherent regioselectivity, allows for the rapid and efficient assembly of complex libraries for structure-activity relationship (SAR) studies, avoiding linear synthetic sequences .

Materials Science: Building Blocks for Conjugated Organic Electronics

The synthesis of conjugated small molecules or polymers for organic electronics (e.g., OLEDs, OPVs) often requires rigid, heteroaromatic linkers. The iodine in 2-Chloro-4-iodopyridine is a highly effective partner in Sonogashira couplings, allowing for the attachment of terminal alkynes to create extended π-conjugated systems [1]. The remaining chlorine provides a synthetic handle for further chain extension or for attaching electron-donating or electron-withdrawing groups to fine-tune the material's optoelectronic properties. This stepwise functionalization capability is crucial for achieving the precise electronic structure and molecular architecture required for advanced materials .

Agrochemical R&D: Synthesis of Heterocyclic Pesticide Intermediates

Modern agrochemicals increasingly feature pyridine cores with multiple substituents. 2-Chloro-4-iodopyridine serves as an excellent platform for constructing these diverse architectures [1]. Researchers can leverage the selective reactivity of the C-I bond to introduce the primary pharmacophore via a cross-coupling reaction, followed by a subsequent functionalization of the C-Cl bond via nucleophilic substitution with amines, alcohols, or thiols. This modular approach accelerates the exploration of chemical space and is highly valued for generating new, patentable leads in crop protection research [1].

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